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Compound of Interest

Compound Name: 4-Pentylaniline

Cat. No.: B1581728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the crystal structure analysis of 4-pentylaniline derivatives. While a

complete, publicly available single-crystal X-ray diffraction dataset for a specific 4-
pentylaniline derivative could not be located during the literature search, this guide utilizes

data from a closely related and structurally similar Schiff base derivative, (E)-N-(4-

methoxybenzylidene)-4-methylaniline, to illustrate the core principles and experimental

protocols. The techniques and data presented herein are directly applicable to the study of 4-
pentylaniline derivatives and serve as a robust framework for researchers in crystallography,

medicinal chemistry, and materials science.

Introduction to 4-Pentylaniline Derivatives
4-Pentylaniline is an organic compound featuring a pentyl group attached to an aniline moiety.

Its derivatives, particularly Schiff bases formed by the condensation reaction with various

aldehydes, are of significant interest in several scientific fields. The presence of the flexible

pentyl chain can influence the molecular packing in the solid state, leading to diverse crystal

structures and potentially interesting physicochemical properties, including liquid crystalline

behavior. Understanding the precise three-dimensional arrangement of atoms in these

molecules through single-crystal X-ray diffraction is crucial for establishing structure-property

relationships. This knowledge is vital for applications in drug design, where molecular
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conformation and intermolecular interactions dictate biological activity, and in materials science

for the rational design of novel functional materials.

Experimental Protocols
The determination of the crystal structure of a 4-pentylaniline derivative involves several key

experimental stages, from synthesis and crystallization to X-ray diffraction data collection and

structure refinement. The following protocols are based on established methodologies for

similar aniline derivatives.

Synthesis and Crystallization
The synthesis of Schiff base derivatives of 4-pentylaniline is typically achieved through a

condensation reaction between 4-pentylaniline and a substituted benzaldehyde.

Synthesis of a Representative Schiff Base:

A solution of 4-pentylaniline (1 mmol) in a suitable solvent, such as ethanol or methanol, is

mixed with a solution of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) (1 mmol)

in the same solvent. A catalytic amount of an acid, like acetic acid, can be added to facilitate

the reaction. The mixture is then refluxed for a period of 2 to 4 hours. The progress of the

reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture

is cooled to room temperature, and the resulting solid product is collected by filtration, washed

with a cold solvent, and dried.

Crystallization for Single-Crystal X-ray Diffraction:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation

of a saturated solution of the synthesized compound. A variety of solvents and solvent mixtures

may be screened to find the optimal conditions for crystal growth. Common solvents include

ethanol, methanol, acetone, and ethyl acetate. The purified Schiff base is dissolved in a

minimal amount of the chosen solvent at a slightly elevated temperature, and the solution is

allowed to cool slowly to room temperature. The container is then loosely covered to allow for

slow evaporation of the solvent over several days to weeks, yielding single crystals.

X-ray Data Collection and Structure Refinement
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Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable

X-ray source (e.g., Mo Kα or Cu Kα radiation).

Data Collection:

A suitable single crystal is mounted on a goniometer head. The crystal is then cooled to a low

temperature (e.g., 100 K or 150 K) using a cryostream to minimize thermal vibrations and

potential crystal decay. The diffractometer collects a series of diffraction images by rotating the

crystal in the X-ray beam. The collected data are then processed to determine the unit cell

parameters and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods, which provide an

initial model of the atomic positions. This model is then refined using full-matrix least-squares

on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually

placed in calculated positions and refined using a riding model. The final refined structure is

validated using tools like CHECKCIF.

Crystallographic Data and Molecular Geometry
The following tables summarize the crystallographic data and selected geometric parameters

for a representative Schiff base derivative, (E)-N-(4-methoxybenzylidene)-4-methylaniline. This

data provides a reference for what can be expected for analogous 4-pentylaniline derivatives.

Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₁₅H₁₅NO

Formula Weight 225.28

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions

a 5.998(2) Å

b 12.011(4) Å

c 17.585(6) Å

α 90°

β 90°

γ 90°

Volume 1266.3(7) Å³

Z 4

Calculated Density 1.182 Mg/m³

Absorption Coefficient 0.075 mm⁻¹

F(000) 480

Data Collection

Theta range for data collection 2.11 to 25.99°

Index ranges -7<=h<=7, -14<=k<=14, -21<=l<=21

Reflections collected 10385

Independent reflections 2488 [R(int) = 0.0445]
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Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2488 / 0 / 155

Goodness-of-fit on F² 1.043

Final R indices [I>2sigma(I)] R1 = 0.0416, wR2 = 0.0934

R indices (all data) R1 = 0.0540, wR2 = 0.1013

Selected Bond Lengths
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Bond Length (Å)

C(7)-N(1) 1.275(2)

C(8)-N(1) 1.423(2)

C(1)-C(2) 1.383(3)

C(1)-C(6) 1.386(3)

C(2)-C(3) 1.385(3)

C(3)-C(4) 1.378(3)

C(4)-C(5) 1.380(3)

C(5)-C(6) 1.382(3)

C(8)-C(9) 1.385(3)

C(8)-C(13) 1.390(3)

C(9)-C(10) 1.384(3)

C(10)-C(11) 1.387(3)

C(11)-C(12) 1.381(3)

C(12)-C(13) 1.379(3)

C(11)-O(1) 1.366(2)

O(1)-C(15) 1.423(3)

C(12)-C(14) 1.508(3)

Selected Bond Angles
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Angle Value (°)

C(7)-N(1)-C(8) 120.5(2)

N(1)-C(7)-C(1) 123.5(2)

N(1)-C(8)-C(9) 122.2(2)

N(1)-C(8)-C(13) 118.9(2)

C(9)-C(8)-C(13) 118.9(2)

C(10)-C(11)-O(1) 124.9(2)

C(12)-C(11)-O(1) 115.3(2)

C(11)-O(1)-C(15) 117.8(2)

Selected Torsion Angles
Torsion Angle Value (°)

C(1)-C(7)-N(1)-C(8) 179.3(2)

C(7)-N(1)-C(8)-C(9) -143.2(2)

C(7)-N(1)-C(8)-C(13) 37.8(3)

C(2)-C(1)-C(7)-N(1) 178.6(2)

C(6)-C(1)-C(7)-N(1) -1.1(3)

Visualizations of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in the

crystal structure analysis of 4-pentylaniline derivatives.
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[https://www.benchchem.com/product/b1581728#crystal-structure-analysis-of-4-
pentylaniline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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